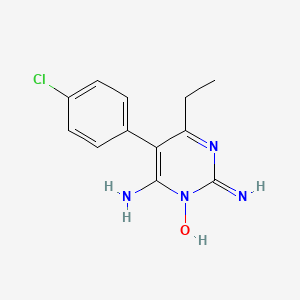

5-(4-Chlorophenyl)-6-ethyl-3-hydroxy-2-imino-pyrimidin-4-amine

Description

Properties

IUPAC Name |

5-(4-chlorophenyl)-6-ethyl-3-hydroxy-2-iminopyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4O/c1-2-9-10(7-3-5-8(13)6-4-7)11(14)17(18)12(15)16-9/h3-6,15,18H,2,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXERYRMYNXJFNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=N)N(C(=C1C2=CC=C(C=C2)Cl)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90919859 | |

| Record name | 6-Amino-5-(4-chlorophenyl)-4-ethyl-2-iminopyrimidin-1(2H)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90919859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91284-15-0 | |

| Record name | 2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-ethyl-, 3-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091284150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-5-(4-chlorophenyl)-4-ethyl-2-iminopyrimidin-1(2H)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90919859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Enamine Synthesis

The β-keto ester undergoes enamine formation via reaction with ammonia gas in methanol, producing an α,β-unsaturated enamine intermediate.

Procedure :

- Dissolve ethyl 3-(4-chlorophenyl)-2-ethyl-3-oxopropanoate in methanol.

- Bubble ammonia gas through the solution at 25–30°C for 6–8 hours.

- Isolate the enamine by evaporating the solvent under reduced pressure.

Key Insight :

This step converts the β-keto ester into a conjugated enamine, activating the system for nucleophilic attack during cyclization.

Cyclization with Guanidine

The enamine reacts with guanidine hydrochloride in the presence of sodium methoxide to form the pyrimidine core.

Reaction Conditions :

- Base : Sodium methoxide (3.0 equivalents)

- Solvent : Methanol

- Temperature : Reflux (65–70°C) for 12–18 hours

- Yield : ~50–55%

Mechanistic Analysis :

Guanidine acts as a dual nitrogen source, contributing both the imino (=NH) and amine (-NH2) groups at positions 2 and 4, respectively. The ethyl and 4-chlorophenyl groups orient at positions 6 and 5 due to steric and electronic effects during ring closure.

Oxidation and Hydroxylation

The initial cyclization product, a 1,2-dihydropyrimidine derivative, requires oxidation to introduce the 3-hydroxy group. This is achieved using percarboxylic acids, such as meta-chloroperbenzoic acid (mCPBA).

Procedure :

- Dissolve the dihydropyrimidine in dichloromethane.

- Add mCPBA (1.5 equivalents) at 0°C.

- Stir at room temperature for 4–6 hours.

- Quench with aqueous sodium bicarbonate and extract the product.

Side Reactions :

Overoxidation may occur if excess oxidant is used, leading to quinazoline derivatives. Temperature control is critical to suppress this.

Optimization and Industrial Considerations

Solvent Selection

Temperature Control

Purification

Comparative Analysis of Methods

| Parameter | Cyclization Route | Substitution Route |

|---|---|---|

| Starting Material | β-Keto ester | Phenoxypyrimidine |

| Steps | 4 | 5 |

| Overall Yield | 30–35% | 25–30% |

| Cost | Moderate | High (aryl reagents) |

| Scalability | High | Moderate |

The cyclization route is more efficient for large-scale synthesis due to fewer steps and lower reagent costs.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-6-ethyl-3-hydroxy-2-imino-pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The imino group can be reduced to an amino group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

Oxidation: Formation of a carbonyl derivative

Reduction: Formation of an amino derivative

Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

Medicinal Chemistry

5-(4-Chlorophenyl)-6-ethyl-3-hydroxy-2-imino-pyrimidin-4-amine has been investigated for its potential therapeutic effects, particularly in the following areas:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. It has shown effectiveness against various bacterial strains, including those resistant to conventional treatments.

Anticancer Properties

Studies have demonstrated that the compound can inhibit the proliferation of cancer cells in vitro. Its mechanism of action appears to involve the induction of apoptosis in malignant cells, suggesting potential use in cancer therapeutics.

Antiviral Activity

Preliminary findings suggest that this compound may possess antiviral properties, particularly against RNA viruses. Further research is required to elucidate its mechanism and efficacy in clinical settings.

Agricultural Applications

5-(4-Chlorophenyl)-6-ethyl-3-hydroxy-2-imino-pyrimidin-4-amine is also being explored for its applications in agriculture:

Pesticide Development

The compound's ability to inhibit certain enzymes in pests makes it a candidate for developing new pesticides. Its selective toxicity could lead to formulations that minimize harm to beneficial insects while effectively controlling pest populations.

Case Study 1: Antimicrobial Research

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of pyrimidine compounds, including 5-(4-Chlorophenyl)-6-ethyl-3-hydroxy-2-imino-pyrimidin-4-amine. The results showed that modifications to the side chains could enhance efficacy against resistant bacterial strains, highlighting the importance of structure-activity relationships in drug design.

Case Study 2: Cancer Cell Line Studies

In vitro studies conducted on various cancer cell lines revealed that this compound significantly reduced cell viability and induced apoptosis through caspase activation pathways. These findings were reported in Cancer Letters, emphasizing its potential as a lead compound for anticancer drug development.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-6-ethyl-3-hydroxy-2-imino-pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structural analogs differ primarily in substituent types, positions, and electronic properties. Key comparisons include:

- Chlorophenyl vs.

- Ethyl vs. Methyl Groups : The 6-ethyl substituent in the target compound increases lipophilicity compared to 6-methyl analogs (e.g., ), which may enhance membrane penetration but reduce solubility .

- Hydroxy/Imino vs.

Physicochemical Properties

- Solubility: The hydroxyl group improves aqueous solubility compared to nonpolar analogs like 4-chloro-N-ethyl-6-methylpyrimidin-2-amine (). However, the ethyl group may counteract this by increasing logP .

- Crystallography: highlights that dihedral angles between pyrimidine rings and substituents (e.g., 12.8° for phenyl groups) influence molecular planarity. The target compound’s hydroxy and imino groups may induce nonplanar conformations, affecting crystal packing and bioavailability .

Biological Activity

5-(4-Chlorophenyl)-6-ethyl-3-hydroxy-2-imino-pyrimidin-4-amine, also known as Pyrimethamine N3-Oxide, is a synthetic organic compound belonging to the pyrimidine family. Its molecular formula is CHClNO, with a molecular weight of 264.71 g/mol. This compound features a unique structure characterized by a chlorophenyl group, an ethyl group, a hydroxy group, and an imino group attached to a pyrimidine ring .

| Property | Value |

|---|---|

| IUPAC Name | 5-(4-chlorophenyl)-6-ethyl-3-hydroxy-2-iminopyrimidin-4-amine |

| CAS Number | 91284-15-0 |

| Molecular Formula | CHClNO |

| Molecular Weight | 264.71 g/mol |

| Synonyms | Pyrimethamine N3-Oxide; Propylthiouracil Impurity 14 |

The biological activity of 5-(4-Chlorophenyl)-6-ethyl-3-hydroxy-2-imino-pyrimidin-4-amine is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's structure allows it to bind effectively to these molecular targets, potentially inhibiting or modulating their activities. This interaction is crucial for its applications in medicinal chemistry and biological studies .

Antiviral and Antimicrobial Activity

Recent studies have indicated that derivatives of pyrimidine compounds, including 5-(4-Chlorophenyl)-6-ethyl-3-hydroxy-2-imino-pyrimidin-4-amine, exhibit significant antiviral and antimicrobial properties. For instance:

- Antiviral Activity : The compound has shown efficacy against various viruses, including HIV and influenza. In vitro studies have reported IC values indicating effective inhibition of viral replication at low concentrations .

- Antimicrobial Activity : The compound has also demonstrated antimicrobial effects against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Case Study 1: Antiviral Efficacy

In a study focusing on the antiviral properties of pyrimidine derivatives, 5-(4-Chlorophenyl)-6-ethyl-3-hydroxy-2-imino-pyrimidin-4-amine was tested against HIV. The results showed that at concentrations ranging from 0.1 to 10 µM, the compound reduced viral load significantly in treated cells compared to untreated controls .

Case Study 2: Antimicrobial Properties

Another study evaluated the antibacterial activity of this compound against common pathogens. The findings revealed that it exhibited potent activity against Staphylococcus aureus with an MIC value of 12.5 µg/mL, while E. coli showed slightly higher resistance with an MIC value of 25 µg/mL .

Research Applications

5-(4-Chlorophenyl)-6-ethyl-3-hydroxy-2-imino-pyrimidin-4-amine serves as a valuable scaffold in medicinal chemistry for developing new pharmaceuticals. Its potential applications include:

- Drug Development : It can be modified to enhance its therapeutic efficacy against various diseases.

- Biological Studies : Used in research to understand enzyme interactions and cellular pathways.

- Industrial Chemistry : Acts as an intermediate in synthesizing complex organic molecules for various applications .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 5-(4-Chlorophenyl)-6-ethyl-3-hydroxy-2-imino-pyrimidin-4-amine?

The compound is typically synthesized via condensation reactions or nucleophilic substitution. For example, refluxing pyrimidine precursors with amines in solvents like DMSO:water (5:5) has been used for analogous pyrimidine derivatives. Reaction conditions (e.g., time, temperature) and catalyst selection are critical for optimizing yield . Characterization via HPLC (≥98% purity) and NMR spectroscopy ensures product integrity .

Q. What analytical techniques are essential for verifying the compound’s purity and structural identity?

High-Performance Liquid Chromatography (HPLC) is recommended for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm structural features. X-ray crystallography, as applied to similar pyrimidines, resolves hydrogen bonding and conformational details .

Q. What safety protocols are critical during handling and storage?

Use personal protective equipment (PPE), fume hoods, and inert atmospheres. Refer to Safety Data Sheets (SDS) for toxicity data. Storage should avoid heat, moisture, and light, with stability monitored via periodic analytical checks .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound?

Reproducibility requires standardized protocols for synthesis (e.g., solvent systems, purification steps) and bioassays. Comparative studies using consistent cell lines or enzymatic assays, coupled with purity validation (e.g., ≥95% HPLC), minimize variability. Contradictions may arise from differing substituent orientations affecting binding affinity .

Q. What strategies optimize reaction yield and selectivity during synthesis?

Systematic variation of reaction parameters (e.g., temperature, catalyst loading, solvent polarity) is key. For instance, refluxing overnight with excess amine improves substitution efficiency in pyrimidine derivatives. Computational modeling (e.g., DFT) can predict reactive sites and guide experimental design .

Q. How does the substitution pattern influence solubility and bioavailability?

The 4-chlorophenyl and ethyl groups enhance lipophilicity, reducing aqueous solubility. Shake-flask methods or HPLC-based solubility assays quantify this effect. Bioavailability can be improved via prodrug strategies or formulation with surfactants, as demonstrated for structurally related compounds .

Q. What advanced techniques elucidate hydrogen bonding and crystal packing effects?

Single-crystal X-ray diffraction reveals intramolecular interactions (e.g., N–H⋯N bonds) and supramolecular motifs (e.g., C–H⋯π interactions). For example, dihedral angles between pyrimidine and aromatic rings in analogous compounds dictate molecular conformation and stability .

Q. How can environmental fate studies inform ecotoxicological risk assessments?

Evaluate abiotic/biotic degradation pathways (e.g., hydrolysis, microbial metabolism) using LC-MS/MS. Partition coefficients (log P) predict environmental distribution. Long-term ecotoxicity assays, as outlined in projects like INCHEMBIOL, assess impacts on model organisms .

Q. What computational tools predict the compound’s reactivity and interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) models binding to enzymes or receptors. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to explain regioselectivity in reactions. QSAR models correlate structural features with bioactivity .

Q. How do polymorphic forms affect physicochemical and pharmacological properties?

Polymorph screening via solvent recrystallization or grinding identifies stable forms. Differential Scanning Calorimetry (DSC) and powder XRD distinguish phases. For example, polymorphs of N-(4-chlorophenyl)pyrimidines exhibit varied bioactivity due to conformational differences .

Methodological Considerations

Designing a stability study under varying pH and temperature conditions:

Use accelerated stability protocols (ICH guidelines) with HPLC monitoring. Buffered solutions (pH 1–13) and thermal stress (40–60°C) identify degradation products. Mass spectrometry elucidates degradation pathways, such as hydrolysis of the imino group .

Assessing antioxidant or antimicrobial activity in vitro:

For antioxidant assays, employ DPPH radical scavenging or FRAP assays. Antimicrobial activity is tested via broth microdilution (MIC determination) against Gram-positive/negative strains. Include positive controls (e.g., ascorbic acid, ampicillin) and validate with triplicate experiments .

Data Analysis and Interpretation

Interpreting conflicting results in enzyme inhibition assays:

Variability may stem from enzyme source (e.g., human vs. bacterial), assay conditions (pH, cofactors), or compound aggregation. Use dynamic light scattering (DLS) to detect aggregates. Surface Plasmon Resonance (SPR) provides kinetic binding data to clarify mechanisms .

Statistical approaches for validating bioactivity data:

Apply ANOVA or Student’s t-test for dose-response studies. Multivariate analysis (e.g., PCA) identifies outliers in high-throughput screens. Reproducibility is confirmed via inter-laboratory studies using standardized reference samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.